4-Dimethylaminophenylglyoxal hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-Dimethylaminophenylglyoxal hydrate, is not directly studied in the provided papers. However, related compounds with dimethylamino groups have been investigated for various properties and applications. For instance, the 4'-dimethylaminoflavylium ion has been studied for its chemical reactions in aqueous solutions, influenced by pH and light excitation, demonstrating photochromic properties and a complex network of chemical reactions .

Synthesis Analysis

The synthesis of related compounds with dimethylamino groups has been explored in the literature. Specifically, a compound with an azine moiety, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was synthesized using microwave irradiation technique, which is a modern method that can offer advantages in terms of reaction speed and product yield .

Molecular Structure Analysis

The molecular structure of the azine compound mentioned above was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions and exhibits both intermolecular and intramolecular hydrogen bonding interactions . This type of analysis is crucial for understanding the physical and chemical properties of a compound as it provides insight into the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

The 4'-dimethylaminoflavylium ion undergoes a variety of chemical reactions, including protonation, hydration, tautomerization, and cis/trans isomerization. These reactions are influenced by external factors such as pH and light, and the compound exhibits multistate and multifunctional properties that can be manipulated in write-lock-read-unlock-erase cycles . This demonstrates the potential complexity and versatility of chemical reactions involving dimethylamino groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Dimethylaminophenylglyoxal hydrate are not directly reported, the studies on related compounds provide some context. For example, the catalytic activity of 4-dimethylaminopyridine in acetylation reactions suggests that dimethylamino groups can significantly enhance reaction rates, as seen in the titrimetric determination of hydroxy groups . Additionally, the crystallographic data of the azine compound provides insights into its density and surface morphology, which are important physical characteristics .

Applications De Recherche Scientifique

1. Solvent Effects and Hydration Studies

Research has shown that compounds related to 4-Dimethylaminophenylglyoxal hydrate, like its dimethylamino-derivatives, exhibit significant hydration properties in various solvent systems. For instance, studies on ααα-trifluoroacetophenone derivatives, including the dimethylamino-compound, highlighted their varied hydration extent in different solvent compositions, demonstrating the importance of solvent choice in chemical reactions (McDonald, Teo, & Stewart, 1983).

2. Sensitivity to Hydration Effects in Biomembranes

Compounds such as 4-dimethylamino-3-HF (F) show extreme sensitivity to preferential hydration effects in biomembrane studies. This property is exploited in the investigation of phospholipid vesicles, where the fluorescence emission spectra of these compounds respond significantly to the surface charge of the vesicles, indicating the static nature of hydration effects (Duportail, Klymchenko, Mély, & Demchenko, 2004).

3. Electrophotographic Applications

Hydrazone compounds, including 4-(dimethylamino) benzaldehyde diphenylhydrazone, are synthesized for use as carrier transport materials in electrophotography. These materials play a critical role in the development of advanced electrophotographic technologies (Chen Zhaobin, 1999).

4. Development of Fluorescent Molecular Probes

Compounds with dimethylamino groups, similar to 4-Dimethylaminophenylglyoxal hydrate, are used to develop sensitive fluorescent molecular probes. These probes are valuable in studying a variety of biological events and processes, due to their strong solvent-dependent fluorescence and ability to indicate intramolecular charge transfers (Diwu et al., 1997).

5. Multi-State Functional Materials

The 4'-dimethylaminoflavylium ion, a derivative of 4-Dimethylaminophenylglyoxal hydrate, undergoes complex chemical reactions controlled by pH and light excitation. These reactions involve multiple forms, showcasing the material's potential for creating multi-state functional systems, such as in write-lock-read-unlock-erase cycles (Roque et al., 2003).

6. Atmospheric Chemistry Studies

In atmospheric chemistry, studies on sulfuric acid – dimethylamine clusters reveal that compounds like 4-Dimethylaminophenylglyoxal hydrate can assist in atmospheric sulfuric acid nucleation more effectively than ammonia, especially under certain hydration conditions. This enhances our understanding of atmospheric processes and pollutant formation (Loukonen et al., 2010).

Safety and Hazards

Orientations Futures

While specific future directions for 4-Dimethylaminophenylglyoxal hydrate are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include 4-Dimethylaminophenylglyoxal hydrate .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 4-Dimethylaminophenylglyoxal hydrate .

Propriétés

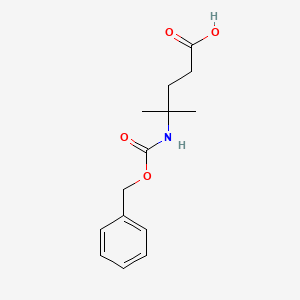

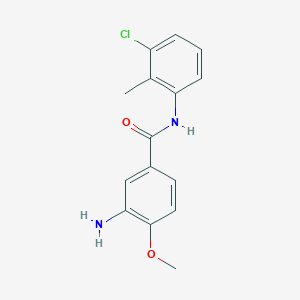

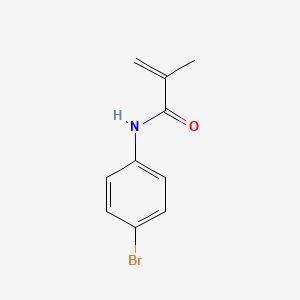

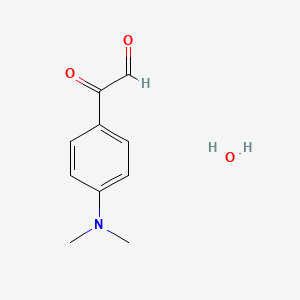

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)